9H-Xanthene-9-methanol

Description

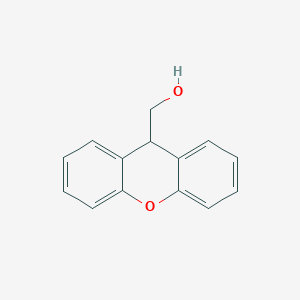

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODHGYGQZLHGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384280 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5490-92-6 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

history and discovery of 9H-Xanthene-9-methanol

An In-depth Technical Guide on the History and Discovery of 9H-Xanthene-9-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9H-Xanthene-9-methanol (CAS No: 5490-92-6), a heterocyclic compound primarily recognized for its role in synthetic organic chemistry. The document details the compound's history, which is intrinsically linked to the development of protecting group strategies in multi-step synthesis. A plausible synthetic pathway, involving the reduction of 9H-xanthene-9-carboxylic acid, is presented with a representative experimental protocol. Key physicochemical and computed properties are summarized for reference. Furthermore, this guide illustrates the logical workflow of its application as a protecting group for amines and its role in the deprotection of photolabile moieties, concepts critical in modern drug development and peptide synthesis.

Introduction and History

The history of 9H-Xanthene-9-methanol is not centered on a singular moment of discovery but rather on its emergence as a valuable tool in the field of organic synthesis. Its structural parent, xanthene, is a core component of various dyes and biologically active molecules, with the first synthesis of a xanthene derivative, fluorescein, dating back to 1871.[1]

The significance of 9H-Xanthene-9-methanol, and its derivatives, grew with the increasing complexity of synthetic targets, such as peptides and oligonucleotides. The synthesis of these large molecules requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This led to the development of "protecting groups," a concept that has become fundamental to organic synthesis.[2]

9H-Xanthene-9-methanol has been identified as an effective orthogonal protecting group for amines, carbanions, and other nucleophiles.[3] Orthogonal protecting groups are crucial in complex syntheses as they can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2] Additionally, the xanthene moiety's photochemical properties have led to the use of 9H-Xanthene-9-methanol in the development of photolabile protecting groups , which can be cleaved using light, offering precise spatiotemporal control over the release of a protected molecule.[3]

While a definitive "discovery" paper for 9H-Xanthene-9-methanol is not prominent in the literature, its synthesis logically follows from its corresponding carboxylic acid. An interesting historical footnote is the unintentional formation of a related derivative, methyl 9H-xanthene-9-carboxylate, during an attempted recrystallization of the antimuscarinic drug propantheline bromide in methanol, first reported in 1986.[4] This highlights the reactivity of the xanthene-9-position and the genesis of its derivatives.

Physicochemical and Computed Properties

The properties of 9H-Xanthene-9-methanol have been collated from various chemical databases. These quantitative data are essential for its application in experimental settings.

| Property | Value | Source |

| IUPAC Name | (9H-xanthen-9-yl)methanol | [5] |

| CAS Number | 5490-92-6 | [3][5] |

| Molecular Formula | C₁₄H₁₂O₂ | [3][5] |

| Molecular Weight | 212.25 g/mol | [3][5] |

| Exact Mass | 212.083729621 Da | [5] |

| Boiling Point (Predicted) | 338°C at 760 mmHg | |

| XLogP3 (Computed) | 2.6 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis and Experimental Protocols

The synthesis of 9H-Xanthene-9-methanol is most logically achieved through the reduction of its corresponding carboxylic acid, 9H-xanthene-9-carboxylic acid. This precursor can be synthesized from xanthone in a two-step process.

Synthesis of 9H-xanthene-9-carboxylic acid (Precursor)

A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the Wolff-Kishner reduction of xanthone to xanthene, followed by carboxylation.[6][7]

Experimental Protocol:

-

Step 1: Synthesis of 9H-Xanthene from Xanthone (Wolff-Kishner Reduction)

-

In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in a high-boiling point solvent such as diethylene glycol.

-

Add potassium hydroxide and hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine, facilitating the reduction.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried, and the solvent is evaporated to yield crude xanthene, which can be purified by recrystallization.

-

-

Step 2: Carboxylation of 9H-Xanthene

-

In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), dissolve the purified xanthene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium, dropwise. The formation of a deep red solution indicates the deprotonation at the 9-position.

-

Stir the solution at this low temperature for approximately 1 hour.

-

Quench the reaction by adding crushed dry ice in small portions.

-

Allow the reaction mixture to warm to room temperature.

-

Add water and perform an aqueous workup. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Synthesis of 9H-Xanthene-9-methanol

The final step is the reduction of the carboxylic acid to a primary alcohol. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically used for this transformation.[3]

Representative Experimental Protocol:

-

Materials: 9H-xanthene-9-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, standard glassware for inert atmosphere reactions.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride in anhydrous diethyl ether.

-

Dissolve 9H-xanthene-9-carboxylic acid in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 9H-Xanthene-9-methanol.

-

The product can be further purified by recrystallization or column chromatography.

-

Visualized Workflows and Pathways

Synthesis Pathway

The following diagram illustrates the two-stage synthesis of 9H-Xanthene-9-methanol from the commercially available starting material, xanthone.

Caption: Synthesis workflow for 9H-Xanthene-9-methanol.

Application as a Protecting Group

This diagram shows the logical workflow of using 9H-Xanthene-9-methanol as a protecting group for a primary amine (R-NH₂).

Caption: Logical workflow for amine protection.

Conclusion

9H-Xanthene-9-methanol is a compound whose importance is defined by its utility in the intricate science of organic synthesis. While its specific discovery is not marked by a singular event, its development is a testament to the ongoing need for sophisticated tools to construct complex molecules. As a precursor for both orthogonal and photolabile protecting groups, it provides chemists with a means to selectively mask and unmask functionality, a critical requirement in the synthesis of pharmaceuticals and other advanced materials. The synthetic route, proceeding via the reduction of its corresponding carboxylic acid, employs classical and robust organic reactions. This guide provides the foundational knowledge for researchers to understand, synthesize, and apply this versatile chemical entity in their work.

References

- 1. Xanthene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

Physicochemical Properties of 9H-Xanthene-9-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Xanthene-9-methanol is a derivative of xanthene, a heterocyclic compound that forms the core of many synthetic dyes and has been explored for various pharmaceutical applications.[1] Primarily, 9H-Xanthene-9-methanol serves as a valuable protecting group in organic synthesis, particularly for amines.[2] Understanding its physicochemical properties is crucial for its effective application in synthetic strategies and for the characterization of its derivatives. This guide provides a comprehensive overview of the known physicochemical properties of 9H-Xanthene-9-methanol, detailed experimental protocols for their determination, and logical workflows.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in different chemical and biological systems. These properties are fundamental to predicting its reactivity, solubility, and potential interactions in a drug development context.

Data Presentation

The quantitative physicochemical data for 9H-Xanthene-9-methanol are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and should be interpreted accordingly.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | Experimental | [2][3][4] |

| Molecular Weight | 212.25 g/mol | Calculated | [2][3] |

| Melting Point | 67-68 °C | Experimental | [5] |

| Boiling Point | 338.0 ± 21.0 °C | Predicted | [5] |

| Density | 1.208 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 13.07 ± 0.10 | Predicted | [5] |

| logP (Octanol/Water) | 2.6 | Computed | [3] |

| Appearance | Not explicitly found for 9H-Xanthene-9-methanol. The parent, 9H-xanthene, is a yellow crystalline solid. | N/A | |

| Solubility | No quantitative data found. The parent compound, 9H-xanthene, is soluble in organic solvents like benzene and ethanol, but insoluble in water. | Qualitative (for parent compound) |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of 9H-Xanthene-9-methanol.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 9H-Xanthene-9-methanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer. The sample should be positioned adjacent to the thermometer bulb.

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility data is vital for applications in solution-phase chemistry and for understanding a compound's behavior in biological fluids.

Methodology: Shake-Flask Method (for Water Solubility)

-

Preparation of Saturated Solution: An excess amount of 9H-Xanthene-9-methanol is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Solvent Saturation: Equal volumes of 1-octanol and water are shaken together for 24 hours to ensure mutual saturation, and then allowed to separate.

-

Partitioning: A known amount of 9H-Xanthene-9-methanol is dissolved in the octanol-saturated water or water-saturated octanol. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases and then left to stand for the phases to separate completely.

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like 9H-Xanthene-9-methanol.

Application as a Protecting Group

9H-Xanthene-9-methanol is utilized in organic synthesis to protect amine functionalities. The xanthenyl group can be introduced under mild conditions and is stable to various reagents, yet can be cleaved under specific acidic conditions.

References

9H-Xanthene-9-methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Xanthene-9-methanol, a heterocyclic organic compound. The document details its chemical properties, a detailed experimental protocol for its synthesis, and a review of the known biological activities of the broader class of xanthene derivatives, providing context for its potential applications in drug discovery and development.

Core Molecular Data

9H-Xanthene-9-methanol is a derivative of xanthene, a tricyclic compound containing a central pyran ring flanked by two benzene rings. The presence of the hydroxyl group at the 9-position makes it a key intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 5490-92-6 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| IUPAC Name | (9H-Xanthen-9-yl)methanol | [1] |

| Synonyms | 9-(Hydroxymethyl)xanthene | [1] |

Experimental Protocols

The most common and direct method for the synthesis of 9H-Xanthene-9-methanol is the reduction of the corresponding ketone, 9H-xanthen-9-one. The following protocol is a representative procedure based on the reduction of similar ketone structures using sodium borohydride.

Synthesis of 9H-Xanthene-9-methanol via Reduction of 9H-Xanthen-9-one

Materials:

-

9H-Xanthen-9-one

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M, for quenching)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-xanthen-9-one in methanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of sodium borohydride to the ketone can be optimized, but a common starting point is a 2 to 4-fold molar excess of the hydride.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete when the starting ketone spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

-

Workup: Remove the methanol from the reaction mixture using a rotary evaporator. Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts.

-

Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 9H-Xanthene-9-methanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activities and Signaling Pathways of Xanthene Derivatives

While specific studies on the signaling pathways modulated by 9H-Xanthene-9-methanol are limited, the broader class of xanthene derivatives has been extensively studied and shown to possess a wide range of biological activities. These activities provide a basis for the potential therapeutic applications of 9H-Xanthene-9-methanol and its derivatives.

General Biological Activities:

-

Antimicrobial Activity: Xanthene derivatives have demonstrated efficacy against various bacterial and fungal strains.[2][3][4]

-

Anticancer Activity: Many xanthene-based compounds exhibit cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

-

Anti-inflammatory Properties: Several xanthene derivatives have been shown to possess anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[6][7][8]

-

Neuroprotective Effects: Certain xanthene derivatives have shown promise in models of neurodegenerative diseases, suggesting a potential for neuroprotection.[9][10]

Potential Signaling Pathway Interactions:

Based on the activities of related xanthene compounds, 9H-Xanthene-9-methanol could potentially interact with various cellular signaling pathways. For instance, the anti-inflammatory effects of some natural xanthenes have been linked to the modulation of pathways involving NF-κB and STAT3.[11] The anticancer properties of other derivatives may be due to their impact on apoptotic signaling cascades.

Applications in Drug Development and Proteomics

9H-Xanthene-9-methanol serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules. Its utility as a protecting group for amines and other nucleophiles is also well-documented. In the field of proteomics, while direct applications are not extensively reported, its derivatives could potentially be developed as chemical probes to study protein-protein interactions or to identify novel drug targets.

Conclusion

9H-Xanthene-9-methanol is a versatile chemical entity with a straightforward synthetic route. While its specific biological mechanisms are yet to be fully elucidated, the diverse and potent activities of the broader xanthene class of compounds highlight its potential as a valuable building block for the development of new therapeutic agents. Further research into the specific cellular targets and signaling pathways modulated by 9H-Xanthene-9-methanol is warranted to fully realize its therapeutic potential.

References

- 1. 9H-Xanthene-9-methanol | C14H12O2 | CID 2801591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial studies of hydroxyspiro[indoline-3,9-xanthene]trione against spiro[indoline3,9-xanthene]trione and their use as acetyl and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.unito.it [iris.unito.it]

- 8. mdpi.com [mdpi.com]

- 9. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the neuroprotective potential of new xanthene derivatives in Parkinson's disease | Scientific Letters [publicacoes.cespu.pt]

- 11. Methanol extracts of Xanthium sibiricum roots inhibit inflammatory responses via the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 9H-Xanthene-9-methanol: A Technical Overview

An extensive search for experimental spectroscopic data (NMR, IR, and MS) for 9H-Xanthene-9-methanol in publicly accessible scientific literature and chemical databases has revealed a significant lack of available information. While the compound is commercially available and its existence is documented, a complete set of its spectral characterization data does not appear to be published in readily available sources.

This technical guide, therefore, aims to provide the available chemical information for 9H-Xanthene-9-methanol and, for comparative purposes, presents spectroscopic data for the closely related parent compound, 9H-Xanthene. This information is intended to serve as a reference for researchers, scientists, and drug development professionals until comprehensive data for 9H-Xanthene-9-methanol becomes publicly available.

Chemical Identity of 9H-Xanthene-9-methanol

Basic chemical information for 9H-Xanthene-9-methanol has been compiled from publicly available databases.

| Property | Value | Source |

| Chemical Name | 9H-Xanthen-9-ylmethanol | PubChem |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| CAS Number | 5490-92-6 | PubChem[1] |

| Chemical Structure | ![9H-Xanthene-9-methanol structure] | PubChem |

[Image of 9H-Xanthene-9-methanol's chemical structure would be placed here if image generation were supported]

Spectroscopic Data of a Related Compound: 9H-Xanthene

In the absence of verified experimental data for 9H-Xanthene-9-methanol, we present the available spectroscopic data for the parent heterocycle, 9H-Xanthene. It is crucial to note that the addition of a methanol group at the 9-position will significantly alter the spectroscopic features.

2.1. Infrared (IR) Spectrum of 9H-Xanthene

The IR spectrum of 9H-Xanthene is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2880 | Medium | C-H stretch (aliphatic CH₂) |

| ~1600, ~1460 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (ether) |

Data sourced from the NIST Chemistry WebBook.[2][3]

2.2. Mass Spectrum (MS) of 9H-Xanthene

The mass spectrum of 9H-Xanthene shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular ion) |

| 181 | High | [M-H]⁺ |

| 153 | Medium | [M-CHO]⁺ |

| 152 | Medium | [M-CH₂O]⁺ |

Data sourced from the NIST Chemistry WebBook.[3]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of 9H-Xanthene-9-methanol cannot be provided as the data itself is not publicly available. However, a general workflow for the spectroscopic analysis of a solid organic compound is outlined below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would then be acquired on an NMR spectrometer.

3.2. Infrared (IR) Spectroscopy

The IR spectrum could be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing a thin film of the compound on a salt plate using an FTIR spectrometer.

3.3. Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) would be introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), to determine the molecular weight and fragmentation pattern.

Conclusion

While a comprehensive technical guide on the spectroscopic data of 9H-Xanthene-9-methanol cannot be provided at this time due to the lack of publicly available experimental data, this document serves to summarize the known chemical properties and present data for the related compound, 9H-Xanthene. Researchers requiring definitive spectroscopic data for 9H-Xanthene-9-methanol are encouraged to perform their own analyses or seek collaboration with analytical service laboratories. The general experimental workflows provided herein can serve as a guide for such characterization efforts.

References

An In-depth Technical Guide to the Synthesis and Characterization of 9H-Xanthene-9-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9H-Xanthene-9-methanol, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates plausible synthetic routes adapted from established methodologies for closely related analogs and presents expected characterization data based on structural similarity and spectroscopic principles.

Physicochemical Properties

9H-Xanthene-9-methanol is a derivative of the xanthene heterocyclic system, featuring a hydroxymethyl group at the 9-position. Its chemical properties are dictated by the tricyclic xanthene core and the reactive primary alcohol functional group.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol [1] |

| CAS Number | 5490-92-6[1] |

| IUPAC Name | (9H-Xanthen-9-yl)methanol[1] |

| Synonyms | 9-Hydroxymethylxanthene |

Synthesis of 9H-Xanthene-9-methanol

Two primary synthetic strategies are proposed for the preparation of 9H-Xanthene-9-methanol. Both methods utilize 9H-xanthene as a key intermediate, which can be synthesized from xanthone via a Wolff-Kishner or similar reduction.[2]

Synthesis of the Precursor: 9H-Xanthene

A common method for the synthesis of 9H-xanthene is the Huang-Minlon modification of the Wolff-Kishner reduction of xanthone.[2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.

-

Add potassium hydroxide and hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the reflux condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

After the distillation is complete, cool the reaction mixture and pour it into water.

-

Collect the precipitated 9H-xanthene by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Method A: Reduction of 9H-Xanthene-9-carboxylic Acid

This route involves the synthesis of 9H-xanthene-9-carboxylic acid followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 9H-Xanthene-9-carboxylic Acid

This procedure is adapted from the synthesis of related carboxylic acids.[2][3]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 9H-xanthene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium solution, dropwise while maintaining the low temperature. A deep red color indicates the formation of the 9-lithioxanthene anion.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in small portions.

-

Allow the reaction mixture to warm to room temperature.

-

Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Reduction of 9H-Xanthene-9-carboxylic Acid to 9H-Xanthene-9-methanol

A standard procedure for the reduction of a carboxylic acid to a primary alcohol is the use of lithium aluminum hydride (LAH) or, for a milder reaction, borane complexes. Alternatively, the carboxylic acid can be esterified first and then reduced with a milder reducing agent like sodium borohydride.

Experimental Protocol (via LAH reduction):

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 9H-xanthene-9-carboxylic acid in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 9H-Xanthene-9-methanol.

-

The crude product can be purified by column chromatography or recrystallization.

Method B: Reaction of 9-Lithioxanthene with Formaldehyde

This method provides a more direct route to the target molecule by reacting the 9-lithioxanthene intermediate with formaldehyde.

Experimental Protocol:

-

Prepare the 9-lithioxanthene anion from 9H-xanthene and a strong base in anhydrous THF at -78 °C as described in Method A, Step 1.

-

Instead of quenching with dry ice, introduce a source of anhydrous formaldehyde to the reaction mixture at -78 °C. Gaseous formaldehyde, generated by heating paraformaldehyde, can be bubbled through the solution, or a solution of anhydrous formaldehyde in THF can be added.

-

Stir the reaction mixture at -78 °C for a few hours and then allow it to warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude 9H-Xanthene-9-methanol.

-

Purify the product by column chromatography or recrystallization.

Characterization of 9H-Xanthene-9-methanol

As no publicly available experimental spectra for 9H-Xanthene-9-methanol were found, the following tables summarize the expected characterization data based on the known spectra of analogous compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.4 | m | 8H | Aromatic protons of the xanthene core |

| ~4.8 | s | 1H | Methine proton at the 9-position |

| ~3.8 | d | 2H | Methylene protons of the -CH₂OH group |

| ~1.5-2.5 | br s | 1H | Hydroxyl proton (-OH) |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Quaternary carbons of the xanthene core attached to oxygen |

| ~120-130 | Aromatic carbons of the xanthene core |

| ~115-120 | Quaternary carbons of the xanthene core at the ring junctions |

| ~65-70 | Methylene carbon of the -CH₂OH group |

| ~45-50 | Methine carbon at the 9-position |

Infrared (IR) Spectroscopy

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 (broad) | O-H stretch of the hydroxyl group |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch of the methylene group |

| 1580-1620 | Aromatic C=C stretch |

| 1200-1300 | C-O stretch of the ether in the xanthene core |

| 1000-1100 | C-O stretch of the primary alcohol |

Mass Spectrometry (MS)

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Assignment |

| 212 | [M]⁺ (Molecular ion) |

| 181 | [M - CH₂OH]⁺ (Loss of the hydroxymethyl group) |

| 152 | [M - CH₂OH - CO]⁺ |

Visualizations

Synthetic Pathways

Caption: Synthetic pathways to 9H-Xanthene-9-methanol.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification.

Characterization Workflow

Caption: Workflow for the structural characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 9H-Xanthene-9-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-Xanthene-9-methanol is a heterocyclic organic compound with a core xanthene structure, which is of growing interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility and stability, is crucial for its application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 9H-Xanthene-9-methanol. Due to the limited publicly available quantitative data for this specific molecule, this guide also draws upon information from closely related xanthene derivatives to provide a thorough understanding. This document includes structured data summaries, detailed experimental protocols for characterization, and visualizations of potential degradation pathways and hypothetical biological interactions.

Physicochemical Properties

9H-Xanthene-9-methanol is a solid at room temperature with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 9H-Xanthene-9-methanol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |

| Molecular Weight | 212.24 g/mol | PubChem[1] |

| IUPAC Name | (9H-Xanthen-9-yl)methanol | PubChem[1] |

| CAS Number | 5490-92-6 | PubChem[1] |

| Appearance | Expected to be a solid | General chemical knowledge |

| Melting Point | Data not available | |

| Boiling Point | 338°C at 760 mmHg (Predicted) | ECHEMI[2] |

| Flash Point | 151.1°C (Predicted) | ECHEMI[2] |

| Density | 1.208 g/cm³ (Predicted) | ECHEMI[2] |

Solubility Profile

Table 2: Qualitative Solubility of 9H-Xanthene-9-methanol

| Solvent | Expected Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic xanthene core dominates the molecule's properties[3]. |

| Methanol | Soluble | "Like dissolves like" principle; both are polar and can form hydrogen bonds. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent[3]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent capable of dissolving a wide range of compounds[3]. |

| Dichloromethane (DCM) | Soluble | A common organic solvent for non-polar to moderately polar compounds. |

| Hexane | Insoluble | The molecule is likely too polar to dissolve in a non-polar solvent like hexane. |

Stability Profile

The stability of 9H-Xanthene-9-methanol is a critical parameter for its storage, handling, and application. While specific stability studies on this compound are not widely published, information on related xanthene derivatives provides valuable insights into its potential degradation pathways. The primary stability concerns for similar compounds include hydrolysis, photodegradation, and thermal decomposition[4].

Table 3: Summary of Potential Stability Issues and Degradation Pathways

| Condition | Potential for Degradation | Likely Degradation Products |

| Hydrolytic Stability | Stable under neutral aqueous conditions. Potential for degradation under strong acidic or basic conditions, though less susceptible than esters. | - |

| Photostability | Susceptible to degradation upon exposure to UV or visible light. The xanthene ring system is known to be photosensitive[4][5][6]. | Oxidation of the methanol group to an aldehyde (9H-xanthene-9-carbaldehyde) or a carboxylic acid (9H-xanthene-9-carboxylic acid). Complex reactions involving the xanthene core are also possible[4]. |

| Thermal Stability | Susceptible to decomposition at elevated temperatures[4]. | Decarboxylation (if oxidized to the carboxylic acid) and formation of smaller aromatic compounds[4]. |

| Oxidative Stability | The methanol group is susceptible to oxidation. | 9H-Xanthene-9-carbaldehyde, 9H-Xanthene-9-carboxylic acid. |

For optimal stability, 9H-Xanthene-9-methanol should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage[4].

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to determine the solubility and stability of 9H-Xanthene-9-methanol.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for determining solubility using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of 9H-Xanthene-9-methanol to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.

-

Quantification: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of 9H-Xanthene-9-methanol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and the intrinsic stability of a compound.

Caption: General workflow for conducting forced degradation studies.

Methodology:

-

Sample Preparation: Prepare solutions of 9H-Xanthene-9-methanol in appropriate solvents. For solid-state stability, use the neat compound.

-

Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. This includes acidic and basic hydrolysis, oxidation, photolytic, and thermal stress[4].

-

Time Points: Collect samples at various time points (e.g., 0, 6, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.

-

Identification: Characterize the major degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Degradation Pathway

Based on the chemical structure of 9H-Xanthene-9-methanol and the known degradation of similar compounds, a likely degradation pathway involves the oxidation of the primary alcohol.

Caption: A potential oxidative degradation pathway for 9H-Xanthene-9-methanol.

Hypothetical Biological Signaling Pathway

While no specific signaling pathways involving 9H-Xanthene-9-methanol have been reported, various xanthene derivatives have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects[7][8][9]. Some xanthene derivatives also act as modulators of receptors. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1). The following diagram illustrates a hypothetical signaling pathway where a xanthene derivative could act as an anti-inflammatory agent by inhibiting the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of 9H-Xanthene-9-methanol. While quantitative data remains scarce, a qualitative understanding of its properties can be inferred from its chemical structure and the behavior of related xanthene compounds. The provided experimental protocols offer a framework for researchers to determine these critical parameters empirically. The visualizations of potential degradation and biological pathways serve as a foundation for further investigation into the applications of this promising molecule in drug development and materials science. Further research is warranted to establish a comprehensive and quantitative physicochemical profile of 9H-Xanthene-9-methanol.

References

- 1. 9H-Xanthene-9-methanol | C14H12O2 | CID 2801591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goums.ac.ir [goums.ac.ir]

- 8. tijer.org [tijer.org]

- 9. iris.unito.it [iris.unito.it]

Unlocking the Potential of Xanthene Chromophores: A Technical Guide to the Quantum Yield of 9H-Xanthene-9-methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and photophysical properties of 9H-Xanthene-9-methanol and its derivatives. Xanthene-based fluorophores are fundamental tools in a vast array of scientific disciplines, including biomedical research, due to their robust fluorescence and adaptable chemical structures.[1][2] Understanding the quantum yield—a measure of a fluorophore's efficiency in converting absorbed light into emitted light—is critical for the rational design and application of these compounds in advanced imaging and sensing technologies.

While specific experimental data for 9H-Xanthene-9-methanol is not extensively available in public literature, this guide synthesizes data from closely related 9-substituted xanthene derivatives and well-characterized xanthene dyes to provide a comprehensive overview.[3] The substitution at the 9-position of the xanthene core is known to significantly influence the photophysical properties of these molecules.[4]

Comparative Photophysical Data of Xanthene Derivatives

The following tables summarize the key photophysical parameters for a selection of 9-substituted xanthene derivatives and common xanthene dyes for comparative analysis. This data serves as a valuable reference for predicting the behavior of 9H-Xanthene-9-methanol and for the selection of appropriate fluorophores for specific applications.

Table 1: Photophysical Data of 9-Substituted Xanthene Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |

| 9H-Xanthene-9-carboxylic acid | ~280, ~350 | Not Reported | Not Reported | Not Reported | Not Reported |

| Methyl 9H-xanthene-9-carboxylate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| 9-Alkyl xanthenones | Not Specified | Not Specified | Not Specified | Data Determined | Not Specified |

Note: Specific experimental data for 9H-xanthene-9-carboxylic acid and its methyl ester are sparse in publicly available literature.[3] A study on 9-alkyl xanthenones reported the determination of their fluorescence quantum yields, indicating that substitution at the C-9 position with non-aryl groups can still yield fluorescent compounds.[5]

Table 2: Photophysical Data of Common Xanthene Dyes

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |

| Fluorescein | 490 | 512 | 76,900 | 0.95 | 0.1 M NaOH |

| Rhodamine B | 553 | 576 | 106,000 | 0.31 | Ethanol |

This data for well-established xanthene dyes is provided for a broader context of the photophysical properties achievable with the xanthene scaffold.[3]

Experimental Protocols for Quantum Yield Determination

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Protocol: Relative Quantum Yield Measurement

1. Materials and Equipment:

-

Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for emitted light.

-

UV-Visible Spectrophotometer: For measuring absorbance.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Fluorescence Standard: A compound with a well-characterized quantum yield. For xanthene derivatives, common standards include fluorescein in 0.1 M NaOH (Φ_f = 0.95) or Rhodamine 6G in ethanol (Φ_f = 0.95).[3]

-

High-Purity Solvents: Spectroscopic grade solvents are essential.

2. Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Visible spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of each line is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_s and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Visualizing Photochemical Processes

The functionality of many 9-substituted xanthene derivatives is rooted in their photochemical reactivity. Photoinduced electron transfer (PET) is a common mechanism that can lead to a variety of outcomes, including fluorescence quenching or the cleavage of a protecting group. The following workflow illustrates a representative photochemical reaction of a 9-substituted xanthene derivative.

References

- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and photophysics of a new family of fluorescent 9-alkyl-substituted xanthenones - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activities of novel 9H-Xanthene-9-methanol derivatives

An In-depth Technical Guide to the Biological Activities of Novel 9H-Xanthene-9-methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel 9H-xanthene-9-methanol derivatives. The unique structural features of the xanthene scaffold have positioned these compounds as promising candidates in drug discovery, with a wide range of pharmacological properties. This document details the quantitative data on their biological effects, provides in-depth experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

Synthesis of 9H-Xanthene-9-methanol Derivatives

The synthesis of 9H-xanthene-9-methanol derivatives often involves the functionalization of the xanthene core at the 9-position. A common strategy is the reaction of a Grignard reagent with a 9-xanthenone precursor to introduce a substituent and a hydroxyl group, which can then be further modified.

Representative Synthetic Protocol: Synthesis of 9-Benzyl-9H-xanthen-9-ol

This protocol describes the synthesis of a 9-substituted-9H-xanthen-9-ol derivative, a close analog and potential precursor to 9H-xanthene-9-methanol derivatives.

Materials:

-

9H-xanthen-9-one

-

Benzyl magnesium chloride

-

Dichloromethane (DCM)

-

Ammonium chloride (saturated solution)

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 9H-xanthen-9-one (1 mmol) in DCM (5 mL) at 0°C.[1]

-

Slowly add benzyl magnesium chloride (2 mmol) to the reaction mixture.[1]

-

Allow the mixture to stir for 24 hours.[1]

-

Quench the reaction by adding 10 mL of saturated ammonium chloride solution.[1]

-

Extract the aqueous layer three times with 20 mL portions of ethyl acetate.[1]

-

Combine the organic extracts and dry over sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a 1:1 mixture of ethyl acetate and hexane as the mobile phase to obtain the purified 9-benzyl-9H-xanthen-9-ol.[1]

Biological Activities and Data Presentation

Novel 9H-xanthene-9-methanol derivatives have demonstrated a spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The following sections present quantitative data for these activities in structured tables.

Anticancer Activity

Several 9H-xanthene derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

| Compound | Cancer Cell Line | IC50 | Reference |

| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical Carcinoma) | 213.06 nM | [1][2] |

| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon Cancer) | 9.6 ± 1.1 nM | [1][3][4][5] |

| 9-Benzyl-9H-thioxanthen-9-ol | HepG2 (Hepatocellular Carcinoma) | 161.3 ± 41 nM | [1][3][4][5] |

| Homapanicone A | Multiple Human Cancer Cell Lines | 4.08 - 24.14 µM | [6] |

| Homapanicone B | Multiple Human Cancer Cell Lines | 4.08 - 24.14 µM | [6] |

| ([N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide) | DU-145, MCF-7, HeLa | 36 - 50 µM | [7] |

Antioxidant Activity

The antioxidant properties of xanthene derivatives are often evaluated by their ability to scavenge free radicals.

| Compound | Assay | IC50 | Reference |

| 9-Phenyl-9H-xanthen-9-ol | DPPH | 15.44 ± 6 nM | [1][3][4][5] |

| (9-(7-methyloctyl)-9H-xanthene-2,3-diol) (hermannol) | DPPH | 0.29 ± 0.011 mg/mL | [6][8] |

| Xanthenedione derivative 5e | DPPH | 3.79 ± 0.06 µM | [9] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).

| Compound | Target | IC50 | Selectivity Index (COX-2) | Reference |

| S-(9-phenyl-9H-thioxanthen-9-yl)-l-cysteine | COX-2 | 4.37 ± 0.78 nM | 3.83 | [1][3][4][5] |

| (9-(7-methyloctyl)-9H-xanthene-2,3-diol) (hermannol) | 5-Lipoxygenase | 0.67 ± 0.042 mg/mL | - | [6][8] |

| Mulgravanols A and B | Nitric Oxide Production and TNF-α Release | 42 - 55 µM | - | [6] |

Antimicrobial Activity

Certain xanthene derivatives have shown promising activity against pathogenic microorganisms.

| Compound | Microorganism | MIC | Reference |

| (+)-myrtucommulone D | Staphylococcus aureus, MRSA | 2 µg/mL | [6] |

| Xanthene sulfonamide derivative 6c | Various bacteria and fungi | Not specified, but effective | [10] |

| Xanthene sulfonamide derivative 6f | Various bacteria and fungi | Not specified, but effective | [10] |

| Xanthene sulfonamide derivative 6m | Various bacteria and fungi | Not specified, but effective | [10] |

| Xanthene carboxamide derivative 8b | Various bacteria and fungi | Not specified, but effective | [10] |

| Xanthenodione MI23 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 mg/mL | |

| Xanthenodione MI24 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 mg/mL |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).[11]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: Add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

-

Formazan Formation: Incubate the plate for 3-4 hours to allow the formation of formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Gently agitate the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

-

Sample Preparation: Prepare serial dilutions of the test compound and a positive control in the same solvent.[14]

-

Reaction Setup: In a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control to their respective wells.[13] Add 100 µL of the solvent to a control well.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to all wells and mix gently.[13]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[13] Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.[13]

Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a general method for screening COX-2 inhibitors using a commercial kit (e.g., Cayman Chemical).

Materials:

-

COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, heme, arachidonic acid, reaction buffer, and a colorimetric substrate)

-

Test compound

-

Positive control (e.g., Celecoxib)

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves diluting the buffer, enzyme, and substrate.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells. For inhibitor wells, add the test compound at various concentrations. For the 100% activity well, add the solvent. For the background well, add an inactivated enzyme.[1]

-

Pre-incubation: Incubate the plate for a few minutes at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.

-

Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at the recommended temperature.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

Positive control antibiotic

-

96-well microplates

-

Incubator

Protocol:

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.[16]

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized inoculum.[15][16] Include a growth control well (inoculum without compound) and a sterility control well (broth only).[16]

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Mechanism of Action: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

Polyacrylamide gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.[14]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.[14]

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14]

Signaling Pathways and Mechanisms of Action

The biological activities of 9H-xanthene-9-methanol derivatives are underpinned by their modulation of key cellular signaling pathways.

Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway

Many xanthene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins, and the subsequent activation of caspase-9 and effector caspases like caspase-3.[2][17][18][19][20][21]

Caption: Intrinsic pathway of apoptosis induced by 9H-xanthene-9-methanol derivatives.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of some xanthene derivatives may be attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. Inhibition of this pathway can reduce the production of inflammatory mediators.[22][23][24][25]

Caption: Inhibition of the NF-κB signaling pathway by 9H-xanthene-9-methanol derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibacterial studies of hydroxyspiro[indoline-3,9-xanthene]trione against spiro[indoline3,9-xanthene]trione and their use as acetyl and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. iris.unito.it [iris.unito.it]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic solvent-induced proximal tubular cell apoptosis via caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carotenoid derivatives inhibit nuclear factor kappa B activity in bone and cancer cells by targeting key thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9H-Xanthene-9-methanol Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9H-xanthene scaffold is a privileged heterocyclic system that forms the core of a wide array of biologically active compounds. Its unique three-dimensional and electron-rich structure allows for diverse functionalization, leading to compounds with significant therapeutic potential. Among these, 9H-Xanthene-9-methanol and its structural analogs have emerged as a promising class of molecules, exhibiting a range of pharmacological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of these analogs, with a focus on their potential as anticancer agents.

Core Structure and Physicochemical Properties

The foundational structure, 9H-Xanthene-9-methanol, consists of a central pyran ring fused to two benzene rings, with a hydroxymethyl group at the 9-position. This substitution significantly influences the molecule's polarity and potential for hydrogen bonding, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

Table 1: Physicochemical Properties of 9H-Xanthene-9-methanol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 212.24 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 2.6 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Synthesis of 9H-Xanthene-9-methanol and its Analogs

The synthesis of 9H-xanthene-9-methanol and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding 9-carboxaldehyde or 9-carboxylic acid ester derivative of 9H-xanthene.

Experimental Protocol: Synthesis of 9H-Xanthene-9-methanol

This protocol describes a representative method for the synthesis of 9H-Xanthene-9-methanol via the reduction of a suitable precursor.

Materials:

-

9H-Xanthene-9-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment

Procedure:

-

Esterification of 9H-Xanthene-9-carboxylic acid:

-

In a round-bottom flask, suspend 9H-Xanthene-9-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 9H-xanthene-9-carboxylate.

-

-

Reduction of the Ester to 9H-Xanthene-9-methanol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the methyl 9H-xanthene-9-carboxylate in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a molar excess of a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the dropwise addition of water, followed by 1M HCl to dissolve the aluminum salts.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 9H-Xanthene-9-methanol.

-

The crude product can be purified by column chromatography on silica gel.

-

Biological Activities and Structure-Activity Relationships

Structural analogs of 9H-Xanthene-9-methanol have demonstrated a wide spectrum of biological activities, with a significant focus on their anticancer properties. The substitution pattern on the xanthene core, particularly at the 9-position, plays a crucial role in determining their cytotoxic potency and mechanism of action.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 9-substituted xanthene derivatives against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 9-Substituted Xanthene Analogs

| Compound ID | R Group at C9 | Cancer Cell Line | IC₅₀ (µM) | Source |

| 1 | -CH₂OH (9H-Xanthene-9-methanol) | Data not available | - | - |

| 2 | -CH₂-Ph | HeLa | 0.213 | [2] |

| 3 | -Ph | Caco-2 | 0.0096 | [3] |

| 4 | -Ph | HepG2 | 0.1613 | [3] |

| 5 | -CH₂-Ph (Thioxanthene analog) | HepG2 | 0.1613 | [3] |

| 6 | -Ph (Thioxanthene analog) | Caco-2 | 0.0096 | [3] |

| 7 | [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 | 36 | |

| 8 | [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 | ~40 | |

| 9 | [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa | ~50 |

The data suggests that the nature of the substituent at the 9-position significantly impacts cytotoxicity. Aromatic substitutions, as seen in compounds 2-6 , appear to confer potent anticancer activity. The thioxanthene analogs also exhibit comparable or enhanced potency.

Mechanism of Action: Signaling Pathways

The anticancer effects of xanthene derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways that regulate cell proliferation, survival, and death.

Induction of Apoptosis via the Mitochondrial Pathway

Several xanthene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[4] This process is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases.

Modulation of the PI3K/Akt/mTOR Signaling Pathway